molecular formula C10H23O5P B017183 Diethyl (2,2-diethoxyethyl)phosphonate CAS No. 7598-61-0

Diethyl (2,2-diethoxyethyl)phosphonate

Cat. No.: B017183
CAS No.: 7598-61-0
M. Wt: 254.26 g/mol
InChI Key: LUQYELQXRPNKRY-UHFFFAOYSA-N
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Description

Diethyl (2,2-diethoxyethyl)phosphonate is an organic compound with the molecular formula C₁₀H₂₃O₅P. It is a clear, colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane but not miscible with water . This compound is used as a reactant in various chemical syntheses, including the preparation of α,β-alkenal derivatives, lower rim-phosphonylated rexorcinol calix4arenes, and α-phosphovinyl radicals .

Mechanism of Action

Target of Action

Diethyl (2,2-diethoxyethyl)phosphonate is a chemical compound used in various chemical reactions. arenes, α-Phosphovinyl radicals, and inhibitors of reverse transcriptase.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it participates in two-carbon homologation to synthesize α,β-alkenal derivatives, condensation reactions to produce lower rim-phosphonylated rexorcinol calix4arenes, a radical trapping sequence to generate α-Phosphovinyl radicals, and 1,3-dipolar cycloadditions to create inhibitors of reverse transcriptase .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. For example, in the synthesis of α,β-alkenal derivatives, the compound contributes to the formation of new carbon-carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is hygroscopic in nature and sensitive to moisture . Therefore, it should be stored under dry inert gas and protected from humidity and water .

Biochemical Analysis

Biochemical Properties

Diethyl (2,2-diethoxyethyl)phosphonate is involved in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence

Molecular Mechanism

The molecular mechanism of this compound involves its role as a reactant in the synthesis of α,β-alkenal derivatives by two-carbon homologation, lower rim-phosphonylated rexorcinol calix 4arenes by condensation reactions, α-Phosphovinyl radicals via a radical trapping sequence

Preparation Methods

Diethyl (2,2-diethoxyethyl)phosphonate can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetaldehyde diethyl acetal with triethyl phosphite . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acetal group. The reaction mixture is then purified by distillation to obtain the desired product.

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Diethyl (2,2-diethoxyethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

    Condensation: It participates in condensation reactions to form larger molecules, such as lower rim-phosphonylated rexorcinol calixarenes.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Diethyl (2,2-diethoxyethyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl phosphonoacetaldehyde diethyl acetal: This compound has a similar structure but different reactivity and applications.

    Tetraethyl ethylenediphosphonate: Another phosphonate derivative with distinct chemical properties and uses.

    Diethyl cyanomethylphosphonate: A related compound used in different synthetic applications.

The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in the synthesis of α,β-alkenal derivatives and inhibitors of reverse transcriptase .

Properties

IUPAC Name

2-diethoxyphosphoryl-1,1-diethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQYELQXRPNKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226881
Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Molecular Weight

254.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7598-61-0
Record name Diethyl P-(2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name Diethyl (2,2-diethoxyethyl)phosphonate
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Record name DIETHYL (2,2-DIETHOXYETHYL)PHOSPHONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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